(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate structure
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate structure
An In-depth Technical Guide to (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a pivotal chiral building block derived from the essential amino acid L-threonine. This guide provides a comprehensive technical overview of its structure, synthesis, and characterization, emphasizing its critical role in pharmaceutical research and development. We delve into the causality behind its synthetic pathways and the rationale for its use as a stable, crystalline intermediate in the creation of complex, enantiomerically pure molecules. This document serves as a foundational resource for scientists leveraging threonine derivatives to advance modern drug discovery.
Introduction: The Significance of a Chiral Synthon
In the landscape of medicinal chemistry and organic synthesis, the demand for enantiomerically pure compounds is paramount. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate, the benzyl ester of L-threonine, is a cornerstone intermediate that meets this demand. L-threonine is one of the few proteinogenic amino acids possessing two stereogenic centers, offering a unique and rigid stereochemical framework.[1][2] Its derivatives are invaluable in constructing complex molecules, from peptide fragments to novel therapeutics like antibiotics and enzyme inhibitors.[3][]
The subject of this guide, the oxalate salt of L-threonine benzyl ester, capitalizes on the foundational chirality of threonine while introducing two key practical advantages:
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Carboxyl Protection: The benzyl ester group masks the carboxylic acid, preventing its participation in undesired side reactions and enabling selective modifications at the amino or hydroxyl groups. This protecting group is widely used in peptide synthesis.[3][]
-
Enhanced Stability and Handling: The free base of an amino acid ester can be an unstable oil. Conversion to an oxalate salt typically yields a stable, crystalline solid.[6] This crystalline nature facilitates purification through recrystallization, improves shelf-life, and simplifies handling and accurate weighing during subsequent synthetic steps.
This guide will explore the molecular structure, synthesis, characterization, and applications of this versatile compound, providing the technical insights necessary for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its application. The compound is an acid salt formed by the protonation of the amino group of (2S,3R)-benzyl 2-amino-3-hydroxybutanoate by oxalic acid.
Chemical Structure
The salt consists of the (2S,3R)-benzyl 2-amino-3-hydroxybutanoate cation and the oxalate dianion. The stereochemistry, (2S,3R), corresponds directly to that of naturally occurring L-threonine.[2]
Caption: Structure of the Cation and Anion Components.
Physicochemical Data
The key properties of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate are summarized below. These data are crucial for designing experiments, ensuring proper storage, and performing accurate analyses.
| Property | Value | Reference |
| CAS Number | 201274-07-9 | [7] |
| Molecular Formula | C₁₃H₁₇NO₇ | [7] |
| Molecular Weight | 299.28 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Stereochemistry | (2S,3R) | [2] |
| Solubility | Soluble in some organic solvents | [] |
| Storage | Store in a cool, dry place | [10] |
Note: A related compound, the hemioxalate salt (2:1 ratio of threonine ester to oxalate), is also commercially available under CAS number 86088-59-7.[11] It is critical for researchers to verify the specific stoichiometry of the material being used.
Synthesis and Characterization Workflow
The preparation of (2S,3R)-benzyl 2-amino-3-hydroxybutanoate oxalate is a robust, two-step process starting from L-threonine. The workflow is designed for high yield and purity, culminating in a stable, crystalline product suitable for further synthetic transformations.
Synthetic Workflow Diagram
Caption: General Synthetic Pathway.
Experimental Protocols
Protocol 1: Synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate (Free Base)
Causality: This step protects the carboxylic acid as a benzyl ester. Benzyl alcohol is used as the benzyl source. An acid catalyst, such as p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is driven to completion by removing the water byproduct, typically via a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
Methodology:
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To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-threonine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq), and toluene (approx. 2-3 mL per gram of threonine).
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours), indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the TsOH catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester, often as a viscous oil. This crude product is typically used directly in the next step without further purification.
Protocol 2: Formation and Purification of the Oxalate Salt
Causality: The free amino group of the threonine ester is basic and will react with an acid to form a salt. Oxalic acid is a dicarboxylic acid that readily forms stable, often insoluble, salts with amines.[12][13] The formation of the crystalline oxalate salt from a solution of the crude ester serves as both a purification and an isolation step. The low solubility of the salt in many common organic solvents allows it to precipitate, leaving impurities behind in the solution.
Methodology:
-
Dissolve the crude (2S,3R)-benzyl 2-amino-3-hydroxybutanoate from the previous step in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
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In a separate flask, prepare a saturated solution of oxalic acid (0.5 eq for a 2:1 hemioxalate, 1.0 eq for a 1:1 oxalate) in the same solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the amino acid ester at room temperature.
-
A white precipitate should form immediately or upon cooling. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Dry the product under vacuum to yield pure (2S,3R)-benzyl 2-amino-3-hydroxybutanoate oxalate as a white crystalline solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the molecular structure. Expect characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.2 ppm), the threonine backbone (α-H, β-H), and the methyl group (~1.2 ppm).[14] |
| ¹³C NMR | Corroborates the carbon framework. Expect signals for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the threonine moiety.[15] |
| FTIR | Identifies key functional groups. Expect strong absorbances for O-H and N-H stretches (~3200-3400 cm⁻¹), a C=O stretch for the ester (~1730-1750 cm⁻¹), and strong C=O and C-O stretches from the oxalate anion.[15] |
| Mass Spec. | Determines the molecular weight of the cation. Electrospray ionization (ESI) in positive mode should show a peak corresponding to [M+H]⁺ for the free base. |
| Elemental Analysis | Confirms the stoichiometric ratio of C, H, and N, validating the molecular formula.[15] |
Utility in Drug Development and Research
The title compound is more than an intermediate; it is an enabling tool for the creation of advanced pharmaceutical candidates.
-
Asymmetric Synthesis: Its primary application is as a chiral pool starting material. The defined (2S,3R) stereochemistry is carried through synthetic sequences to produce enantiomerically pure target molecules, which is a critical requirement for modern pharmaceuticals to ensure target specificity and reduce off-target side effects.[3][8][16]
-
Peptide Synthesis: As a protected amino acid, it is a key component in the solid-phase or solution-phase synthesis of peptides. The benzyl ester protects the C-terminus while the peptide chain is elongated from the N-terminus.[3]
-
Prodrug Development: Amino acid esters are a well-established strategy for creating prodrugs.[17] Esterification can enhance a drug's lipophilicity, improving its ability to cross cell membranes.[18] While this specific compound is an intermediate, the principles of its structure inform the design of ester prodrugs that improve the bioavailability and pharmacokinetic profiles of parent drug molecules.[18]
-
Derivatization: The free hydroxyl group on the threonine side chain provides an additional site for chemical modification, allowing for the attachment of various functional groups or linkers, a strategy used in the development of bioconjugates and antibody-drug conjugates (ADCs).[]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10][19]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Minimize dust generation during transfer.[21] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] This prevents degradation from moisture and atmospheric contaminants.
Conclusion
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a foundational chiral building block whose value lies in the combination of its inherent stereochemistry derived from L-threonine and the practical advantages conferred by benzyl ester protection and oxalate salt formation. Its stability, crystallinity, and purity make it a reliable and indispensable intermediate for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, empowers its effective application in the synthesis of the next generation of complex and enantiomerically pure therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
- BOC Sciences. (n.d.). Threonine: Definition, Structure, Benefits, Sources and Uses.
- Pharmaffiliates. (n.d.). (2S,3R)-Benzyl 2-Amino-3-hydroxybutanoate oxalate.
-
PubChem. (n.d.). L-Threonine benzyl ester hemioxalate. National Center for Biotechnology Information. Retrieved from [Link]
- Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.
-
Wikipedia. (2024). Oxalate. Retrieved from [Link]
- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- Theis, et al. (2020).
- Orchids The International School. (n.d.). Oxalate Formula: Properties, Application, & More.
- TCU Digital Repository. (2022). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”.
-
Wikipedia. (2024). Sodium oxalate. Retrieved from [Link]
- Vitaia. (n.d.). (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate 98% CAS 201274-07-9.
- Google Patents. (n.d.). US20060287244A1 - L-Threonine derivatives of high therapeutic index.
- Creative Peptides. (n.d.). Threonine Amino Acids: Properties, Function, Benefits, and Sources.
- PubChemLite. (n.d.). Benzyl (2s,3s)-2-amino-3-hydroxybutanoate hydrochloride (C11H15NO3).
- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
-
PubChem. (n.d.). (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. National Center for Biotechnology Information. Retrieved from [Link]
- Preprints.org. (2024).
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester oxalate(1:1).
- Lab Alley. (2024). SAFETY DATA SHEET.
- Echemi. (n.d.). benzyl (2S,3R)-2-amino-3-hydroxybutanoate,hydrochloride.
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2024).
- PMC. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity.
-
Wikipedia. (2024). Threonine. Retrieved from [Link]
- NICNAS. (2014). Oxalate esters (C1-C4): Human health tier II assessment.
- BOC Sciences. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- ECHEMI. (n.d.). 15260-11-4, O-Benzyl-L-threonine benzyl ester oxalate Formula.
- Pharmaffiliates. (n.d.). Benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride.
- BLDpharm. (n.d.). 82679-58-1|(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate.
- ResearchGate. (2025). A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons.
- Semantic Scholar. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
Sources
- 1. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 2. Threonine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. carlroth.com [carlroth.com]
- 11. L-Threonine benzyl ester hemioxalate | C24H32N2O10 | CID 45072172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orchidsinternationalschool.com [orchidsinternationalschool.com]
- 13. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 14. DSpace [repository.tcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 17. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. echemi.com [echemi.com]
- 21. media.laballey.com [media.laballey.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. documents.thermofisher.com [documents.thermofisher.com]
